Product packaging for 5-Methoxyoxazole-4-carboxamide(Cat. No.:)

5-Methoxyoxazole-4-carboxamide

Cat. No.: B12892177
M. Wt: 142.11 g/mol
InChI Key: DDMGRYSQZHCBLG-UHFFFAOYSA-N
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Description

5-Methoxyoxazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, specifically for its potential in modulating biological pathways. Compounds featuring the isoxazole-carboxamide scaffold are extensively investigated for their wide range of pharmacological activities . While specific data on this exact molecule is limited in the public domain, research on highly similar analogs provides strong insight into its potential research value. For instance, isoxazole-4-carboxamide derivatives have been synthesized and identified as potent immunomodulating agents, functioning as analogs of established disease-modifying anti-rheumatic drugs . Furthermore, recent scientific investigations highlight that isoxazole-4-carboxamide derivatives can act as intriguing modulators of ionotropic glutamate receptors in the central nervous system . More specifically, these compounds have demonstrated a profound ability to inhibit the activity of AMPA receptors (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors), which are critical players in nociceptive transmission and inflammatory pain . This mechanism is of particular interest for developing novel non-opioid analgesic therapies, as some derivatives have shown significant analgesic activity in preclinical models, operating through a non-opioid receptor pathway . The methoxy substitution on the isoxazole ring is a key structural feature that can influence the compound's binding affinity and physicochemical properties, making it a valuable building block for further structure-activity relationship (SAR) studies. Researchers can utilize this compound as a core scaffold to develop new chemical entities for probing neurological targets or for evaluating potential immunomodulatory and anti-inflammatory effects. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O3 B12892177 5-Methoxyoxazole-4-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

5-methoxy-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C5H6N2O3/c1-9-5-3(4(6)8)7-2-10-5/h2H,1H3,(H2,6,8)

InChI Key

DDMGRYSQZHCBLG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CO1)C(=O)N

Origin of Product

United States

Overview of Oxazole Heterocycles in Organic Synthesis and Medicinal Chemistry Research

Oxazole (B20620) and its derivatives are a significant class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. semanticscholar.orgtandfonline.com These structures are of great interest to researchers in medicinal chemistry and are widely used for therapeutic purposes and in various industries. tandfonline.com The oxazole nucleus is considered a valuable scaffold for the development of new compounds with favorable biological activities. semanticscholar.orgjournalajst.com The versatility of the oxazole ring allows it to interact with a variety of enzymes and receptors through non-covalent bonds, leading to a wide range of biological actions. semanticscholar.orgnih.gov

In organic synthesis, oxazoles are used as intermediates for creating novel chemical entities. journalajst.com Their structure, featuring three carbon atoms, one nitrogen atom, and one oxygen atom, allows for various chemical transformations. tandfonline.com Oxazoles can participate in reactions such as cycloadditions and can be converted into other heterocyclic systems like pyridines, pyrroles, and imidazoles. tandfonline.comwikipedia.org This reactivity makes them valuable building blocks in the synthesis of complex molecules. e-bookshelf.de

The applications of oxazole derivatives are extensive, spanning agricultural, biotechnological, and material sciences. tandfonline.com A significant number of oxazole-containing compounds have been developed as clinical drugs for treating a wide array of diseases, highlighting their importance as medicinal agents. tandfonline.comnih.gov

Sophisticated Synthetic Methodologies for 5 Methoxyoxazole 4 Carboxamide and Its Functionalized Derivatives

Advanced Synthetic Routes

The development of stereoselective methods for the synthesis of precursors derived from 5-methoxyoxazoles is a significant area of research, primarily because these precursors lead to the formation of valuable chiral molecules such as non-proteinogenic α-amino acids. These approaches introduce chirality by reacting the achiral 5-methoxyoxazole ring with various reagents under conditions that favor the formation of one stereoisomer over others. Key strategies include photocatalyzed cycloadditions and Lewis acid-catalyzed reactions, which effectively control both regio- and diastereoselectivity.

One prominent stereoselective approach is the Paternò–Büchi photocycloaddition between 5-methoxyoxazoles and carbonyl compounds. researchgate.net This reaction proceeds with high regioselectivity and notable diastereoselectivity, yielding bicyclic oxetane (B1205548) products. These adducts serve as stable precursors that can be hydrolyzed under acidic conditions to afford α-amino-β-hydroxy carboxylic acid derivatives. researchgate.net The reaction's stereochemical outcome is influenced by the conformations of the intermediate triplet 1,4-biradicals formed upon the addition of an excited carbonyl compound to the oxazole (B20620). researchgate.net For instance, the photocycloaddition of aldehydes and α-keto esters to 5-methoxyoxazoles substituted at the C2 and C4 positions consistently yields products with high exo diastereoselectivity. researchgate.net

The reaction of various aldehydes with 2-substituted-4-methyl-5-methoxyoxazoles demonstrates this selectivity. The resulting bicyclic adducts can be subsequently converted to their corresponding threonine/aspartate derivatives.

Table 1: Diastereoselectivity in Photocycloaddition of Aldehydes with 5-Methoxyoxazoles researchgate.net

Aldehyde Oxazole Substituent (R) Product (exo/endo ratio) Yield (%)
Benzaldehyde (B42025) Phenyl >98:<2 85
Benzaldehyde Methyl >98:<2 81
Acetaldehyde Phenyl 95:5 75
Acetaldehyde Methyl 90:10 72

Another powerful stereoselective method involves Lewis acid-catalyzed reactions. The use of a titanium(IV) chloride catalyst in the cyclization of isatins with 5-methoxyoxazoles results in the formation of spiro[3,3'-oxindoleoxazolines] with excellent yield and diastereoselectivity (dr >99:1). nih.gov The substitution pattern on the oxazole ring dictates the regiochemical outcome, allowing for controlled synthesis of different spirocyclic isomers. nih.gov

Chiral Lewis acids have also been employed to achieve enantioselective transformations. For example, chiral Salen-aluminum complexes have been shown to catalyze the asymmetric aldol (B89426) reaction between aldehydes and 5-alkoxyoxazoles, providing an efficient pathway to asymmetric synthesis. researchgate.net Similarly, chiral bis(dihydrooxazole) ligands in combination with copper(I) catalysts have been used in the enantioselective intramolecular cyclopropanation of diazoacetates to form macrocyclic lactones with high enantioselectivity (up to 90% ee). wiley.com

Furthermore, the inherent chirality of starting materials can be transferred to oxazole-containing products. Chiral α-amino esters can be reacted with α-lithiated isocyanides to produce chiral N-protected 5-(aminomethyl)oxazoles. jst.go.jp In a different approach, chiral N-Boc-protected cyclic amino acids were converted into their corresponding β-keto esters and subsequently to methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates with high preservation of enantiomeric excess (97-100% ee). beilstein-journals.org These methods highlight the utility of leveraging existing chiral pools to construct stereochemically defined oxazole precursors.

The solvent-free photooxygenation of 5-methoxyoxazoles represents another stereoselective transformation. This process, using a solid-supported sensitizer (B1316253), yields 3H-1,2,4-dioxazole derivatives, which can be hydrolyzed to α-amino-α-hydroxy carboxylic acid derivatives. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
5-Methoxyoxazole-4-carboxamide
5-methoxyoxazole
Isatin
Spiro[3,3'-oxindoleoxazoline]
Salen-aluminum complex
Bis(dihydrooxazole)
N-protected 5-(aminomethyl)oxazole
α-amino ester
α-lithiated isocyanide
Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylate
N-Boc-protected cyclic amino acid
3H-1,2,4-dioxazole
α-amino-β-hydroxy carboxylic acid
α-amino-α-hydroxy carboxylic acid
Titanium(IV) chloride

The Cornforth Rearrangement: A Key Transformation of this compound

The Cornforth rearrangement is a characteristic thermal reaction of 4-carbonyl substituted oxazoles, including this compound. chem-station.com This rearrangement involves the transposition of the substituent at position 5 of the oxazole ring with the group attached to the carbonyl at position 4. wikipedia.org First reported by Sir John Cornforth in 1949, this reaction has become a valuable tool in organic synthesis. wikipedia.org

Mechanistic Investigations of the Rearrangement Pathway, Including Intermediate Characterization

While the general pathway involving a nitrile ylide is widely accepted, the precise nature of the intermediates has been a subject of ongoing investigation. researchgate.net Studies on the thermal rearrangement of 4-carbonyl substituted oxazoles have shown a negative reaction constant (ρ) and a correlation with enhanced σ+ values, suggesting the development of positive charge in the transition state. rsc.orgrsc.org A modest increase in reaction rate with increasing solvent dielectric constant further supports a degree of charge separation in the rate-determining step. rsc.orgrsc.org

Influence of Substituents on Rearrangement Efficiency and Selectivity

The efficiency and selectivity of the Cornforth rearrangement are significantly influenced by the nature of the substituents on the oxazole ring. Research has demonstrated that the reaction gives good yields, often exceeding 90%, particularly when nitrogen-containing heterocycles are present at the R3 position (the carboxamide group in the case of this compound). wikipedia.org

The electronic and steric properties of the substituents play a crucial role. Electron-withdrawing groups at the 4-position can influence the stability of the nitrile ylide intermediate and the transition state leading to it. The nature of the substituent at the 5-position (methoxy group in this case) also impacts the rearrangement. The interplay of these substituent effects dictates the feasibility and yield of the rearrangement.

Synthetic Utility of the Cornforth Rearrangement Products

The Cornforth rearrangement provides a valuable route to oxazoles that may be difficult to synthesize through other methods. researchgate.net For instance, the rearrangement of 5-ethoxyoxazole-4-carboxamides has been utilized to prepare 5-aminooxazoles. researchgate.net These rearranged products can serve as versatile intermediates in the synthesis of other heterocyclic systems, such as pyrroles, pyrimidines, pyrazoles, thiazoles, and imidazoles, through nucleophilic addition followed by ring-opening and recyclization. tandfonline.com The ability to introduce diverse functionalities into the oxazole ring via this rearrangement underscores its importance in synthetic organic chemistry.

Photochemical Reactions of 5-Methoxyoxazoles

In addition to thermal rearrangements, 5-methoxyoxazoles participate in synthetically useful photochemical reactions, particularly cycloadditions with carbonyl compounds. These reactions, often proceeding with high efficiency, provide access to complex molecular architectures. publish.csiro.au

Regio- and Diastereoselective Photocycloaddition with Carbonyl Compounds (e.g., Aldehydes, α-Keto Esters)

The photocycloaddition of electronically excited carbonyl compounds, such as aldehydes and α-keto esters, to 5-methoxyoxazoles is a highly efficient process that leads to the formation of bicyclic oxetane adducts. publish.csiro.au These reactions exhibit excellent regioselectivity and high to moderate diastereoselectivity. publish.csiro.au The stereochemical outcome of the reaction can be influenced by the nature of the excited carbonyl species (singlet vs. triplet states) and the substituents on both the oxazole and the carbonyl compound. publish.csiro.au

For example, the photocycloaddition of aldehydes to various 5-methoxyoxazoles generally proceeds with high exo-diastereoselectivity. publish.csiro.au However, the use of sterically hindered aldehydes can lead to lower diastereoselectivities. publish.csiro.au Similarly, reactions with α-keto esters, which react from their triplet state, also produce bicyclic oxetanes. publish.csiro.au The diastereoselectivity of these additions can be influenced by the specific keto ester used. publish.csiro.au

Carbonyl CompoundOxazole Substituent (at C4)Diastereoselectivity (exo:endo)
BenzaldehydeIsopropyl73:27
Methyl PyruvateVariousModerate simple diastereoselectivities
Alkyl PhenylglyoxylateVariousModerate simple diastereoselectivities

Table based on data from photocycloaddition experiments with substituted 5-methoxyoxazoles. publish.csiro.au

The primary products of the photocycloaddition are bicyclic oxetanes. publish.csiro.au These adducts are often hydrolytically labile, a feature that is synthetically advantageous. publish.csiro.au The strained oxetane ring can be readily opened under mild conditions to reveal valuable functionalities. Specifically, the ring opening of oxetanes derived from 5-methoxyoxazoles can yield α-amino, β-hydroxy carboxylic acid derivatives. publish.csiro.au These structural motifs are important components of various natural products and biologically active molecules. publish.csiro.au The adducts themselves can sometimes be isolated and purified, for instance, by column chromatography on silica (B1680970) gel pre-treated with triethylamine. publish.csiro.au

Stereochemical Control and Factors Influencing Diastereoselectivity

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a key transformation of 5-methoxyoxazoles. researchgate.netnih.govthermofisher.comresearchgate.net The stereochemical outcome of this reaction is of significant interest as it allows for the controlled generation of multiple stereocenters.

In the photocycloaddition of aldehydes and α-keto esters with 5-methoxyoxazoles, a high degree of regio- and diastereoselectivity is often observed. researchgate.net The reaction typically proceeds with excellent regioselectivity and a high to moderate preference for the exo-diastereoisomer, regardless of whether the excited state is a singlet or triplet. researchgate.net This stereoselectivity is attributed to the relative stability of the intermediate 1,4-biradicals formed upon addition of the excited carbonyl to the oxazole. researchgate.netnih.gov

Factors that can influence the diastereoselectivity include:

Nature of the Carbonyl Compound: While both aldehydes and α-keto esters exhibit high regioselectivity, the degree of diastereoselectivity can vary. researchgate.net

Substituents on the Oxazole Ring: The presence of substituents at the C2 and C4 positions of the 5-methoxyoxazole can influence the conformation of the biradical intermediates and thus the diastereomeric ratio of the products. researchgate.net

Hydrogen Bonding: In reactions involving substrates with hydroxyl groups, such as 2-furylmethanols, hydrogen bonding can direct the attack of the excited carbonyl compound, leading to high diastereoselectivity. researchgate.net This occurs through the formation of a complex that favors specific conformations of the biradical intermediate. researchgate.net

The diastereoselectivity of these reactions has been rationalized by considering the stability of the different possible biradical intermediates. The preferred pathway is the one that proceeds through the most stable biradical conformation, leading to the observed major diastereomer. researchgate.net

Exploration of Paterno-Büchi Reaction Pathways

The Paternò-Büchi reaction of 5-methoxyoxazoles generally proceeds through the formation of an excited state of the carbonyl compound, which then adds to the oxazole ring. nih.govthermofisher.comcambridgescholars.com The reaction mechanism can be summarized as follows:

Excitation: The carbonyl compound absorbs light, promoting it to an excited singlet state (S1).

Intersystem Crossing: In many cases, the singlet excited state undergoes intersystem crossing to a more stable triplet state (T1). nih.gov The majority of Paternò-Büchi reactions are believed to proceed from the triplet state of the carbonyl compound. nih.gov

Biradical Formation: The excited carbonyl (either singlet or triplet) adds to the C4=C5 double bond of the 5-methoxyoxazole to form a 1,4-biradical intermediate. researchgate.netnih.gov Spectroscopic studies have provided evidence for the existence of these biradical intermediates. cambridgescholars.com

Ring Closure: The biradical intermediate then undergoes ring closure to form the bicyclic oxetane product. researchgate.net The stereochemistry of the final product is determined during this step and is influenced by the preferred conformations of the biradical. researchgate.net

The photocycloaddition reactions of 5-methoxyoxazoles with carbonyl compounds consistently yield the corresponding oxetanes with high regioselectivity. researchgate.net This regioselectivity can be explained by the formation of the more stable biradical intermediate.

Photooxygenation Studies of 5-Methoxyoxazoles

5-Methoxyoxazoles can undergo photooxygenation reactions, typically involving singlet oxygen (¹O₂), to yield 1,2,4-dioxazoles. rsc.orgrsc.org This type of reaction is often referred to as a Type II photooxygenation. rsc.org A solvent-free method for this transformation has been developed where the 5-methoxyoxazole is embedded in polystyrene nanoparticles doped with a sensitizer, such as tetrastyrylporphyrin or protoporphyrin-IX. rsc.orgrsc.org

The process involves the following steps:

Sensitizer Excitation: The porphyrin sensitizer absorbs light and is promoted to an excited state.

Energy Transfer: The excited sensitizer transfers its energy to ground-state molecular oxygen (³O₂), generating singlet oxygen (¹O₂).

Cycloaddition: The highly reactive singlet oxygen undergoes a [4+1] cycloaddition with the 5-methoxyoxazole to form a 3H-1,2,4-dioxazole derivative. rsc.orgresearchgate.net

Isolation: The resulting dioxazole can be extracted from the polystyrene matrix using a suitable solvent like ethanol. rsc.orgrsc.org

This method provides an efficient and environmentally friendly route to these heterocyclic peroxides. The efficiency of singlet oxygen generation and the stability of the sensitizer are key factors in the success of this reaction. rsc.orgrsc.org

Ring-Opening Reactions and Derivatization

The bicyclic products obtained from the photochemical reactions of 5-methoxyoxazoles are often hydrolytically labile and can be readily converted into other valuable organic molecules.

Hydrolytic Cleavage of Photocycloadducts to α-Amino β-Hydroxy Carboxylic Acid Derivatives

The oxetane adducts resulting from the Paternò-Büchi reaction of 5-methoxyoxazoles are particularly useful as they can be easily ring-opened to produce α-amino-β-hydroxy carboxylic acid derivatives. researchgate.net This hydrolytic cleavage provides a synthetic route to an important class of compounds that are building blocks for many natural products. researchgate.net

The hydrolysis is typically acid-catalyzed and proceeds via the cleavage of the labile acetal-like linkage in the bicyclic structure. This transformation highlights the synthetic utility of the Paternò-Büchi reaction in accessing complex, stereochemically defined amino acid derivatives.

Similarly, the 3H-1,2,4-dioxazole derivatives formed from the photooxygenation of 5-methoxyoxazoles can undergo acid-catalyzed hydrolysis to yield α-amino-α-hydroxy carboxylic acid derivatives. researchgate.net

Acid-Catalyzed Rearrangements and Cleavages leading to Dehydroamino Acids

Under acidic conditions, the photocycloadducts of 5-methoxyoxazoles can undergo rearrangements and cleavage reactions to form dehydroamino acids. This provides an alternative pathway for the derivatization of the initial adducts, expanding the synthetic utility of this photochemical methodology.

Nucleophilic and Electrophilic Reactivity at Specific Ring Positions

The oxazole ring in this compound exhibits distinct regions of nucleophilic and electrophilic character, which dictates its reactivity in various chemical transformations. The C4=C5 double bond is electron-rich due to the enol ether character imparted by the 5-methoxy group, making it susceptible to attack by electrophiles and a good reaction partner in cycloaddition reactions.

Reactivity of the C4-Lithiated 5-Methoxyoxazole Species

No specific studies detailing the generation and subsequent reactivity of the C4-lithiated species of this compound were identified. While lithiation is a common method for the functionalization of heterocyclic compounds, the specific conditions and outcomes for this particular substrate have not been described in the available literature.

Reactions with α,β-Unsaturated Acyl Chlorides

There is no available information detailing the reactions of this compound with α,β-unsaturated acyl chlorides. Research on the acylation of similar oxazole systems is available, but does not specifically address the reactivity of this compound with this class of reagents.

Intramolecular Cyclizations and Annulations

Specific examples of intramolecular cyclizations or annulation reactions originating from this compound are not described in the surveyed literature. While intramolecular cyclizations are a key strategy in the synthesis of fused heterocyclic systems, the application of this methodology to this compound has not been reported.

Table of Compounds Mentioned

Since no specific reactions or related compounds could be discussed, a table of compounds is not applicable.

Specific Focus on 5 Methoxyoxazole 4 Carboxamide Within the Oxazole Class

Strategic Direct Synthesis Routes to this compound

Directly constructing the substituted oxazole (B20620) ring is a highly efficient approach. Methodologies have evolved from classical cyclization reactions to sophisticated multicomponent and microwave-assisted processes that offer improved yields, diversity, and sustainability.

The Robinson-Gabriel synthesis is a cornerstone classical method for oxazole formation, involving the intramolecular cyclodehydration of 2-acylamino ketones. wikipedia.orgnih.gov This reaction is catalyzed by a cyclodehydrating agent to facilitate the ring closure and subsequent dehydration. wikipedia.org Optimization of this protocol for the synthesis of complex oxazoles involves the selection of appropriate dehydrating agents and reaction conditions.

Historically, concentrated sulfuric acid (H₂SO₄) has been a common choice. nih.gov However, modern applications have explored a range of reagents to improve yields and substrate compatibility. For instance, a combination of aluminum chloride as a Lewis acid and trifluoromethanesulfonic acid as the cyclodehydrating agent has been used effectively in one-pot procedures. wikipedia.org Another reported modification employs triphenylphosphine (B44618) and iodine for the cyclodehydration of β-keto amides, which are precursors to the necessary 2-acylamino ketones. wikipedia.org

Table 1: Cyclodehydrating Agents in Robinson-Gabriel Type Syntheses

Dehydrating Agent Context/Application Reference
Sulfuric Acid (H₂SO₄) Traditional agent for cyclodehydration of Ugi reaction intermediates to oxazoles. nih.gov nih.gov
Trifluoromethanesulfonic Acid Used in combination with AlCl₃ in one-pot Friedel-Crafts/Robinson-Gabriel syntheses. wikipedia.org wikipedia.org

Multicomponent reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of each starting material. tcichemicals.comfrontiersin.org This approach is celebrated for its efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors, making it ideal for creating libraries of functionalized molecules. tcichemicals.comfrontiersin.org Several named MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for constructing substituted oxazole frameworks. thieme-connect.comnih.gov

Isocyanide-based multicomponent reactions (I-MCRs) are exceptionally versatile for synthesizing N-containing heterocycles. frontiersin.orgacs.org The Ugi and Passerini reactions are premier examples of I-MCRs that provide direct access to highly substituted acyclic precursors, which can then undergo cyclization to form the oxazole ring. thieme-connect.com

The Ugi four-component reaction (U-4CR) brings together a carbonyl compound (aldehyde or ketone), an amine, a carboxylic acid, and an isocyanide. nih.gov The product is a bis-amide, an ideal precursor for a subsequent Robinson-Gabriel cyclization. nih.govrsc.org A tandem Ugi/Robinson-Gabriel sequence can be employed, where the Ugi intermediate is treated with acid to induce deprotection and cyclodehydration, affording a trisubstituted oxazole. nih.govnih.gov This strategy allows for the installation of four points of diversity in the final oxazole product. nih.gov

The Passerini three-component reaction (P-3CR) involves the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. tcichemicals.comnih.gov This adduct can be further transformed into an oxazole. For example, a sequence involving a Passerini reaction followed by a Staudinger/aza-Wittig reaction has been developed to synthesize 2,4,5-trisubstituted oxazoles from α-azidocinnamaldehydes, isocyanides, and carboxylic acids. thieme-connect.comthieme-connect.com The choice of solvent is critical, with apolar solvents generally favoring the reaction. nih.gov

Table 2: Comparison of Ugi and Passerini Reactions for Oxazole Synthesis

Feature Ugi Reaction Passerini Reaction
Components 4 (Carbonyl, Amine, Carboxylic Acid, Isocyanide) 3 (Carbonyl, Carboxylic Acid, Isocyanide)
Primary Product α-Acylamino amide (Bis-amide) nih.gov α-Acyloxy carboxamide nih.gov
Post-MCR Step Typically Robinson-Gabriel cyclodehydration nih.gov Often involves Staudinger/aza-Wittig sequence thieme-connect.comthieme-connect.com

| Key Advantage | High modularity, introduces four diversity points nih.govnih.gov | Powerful for creating diverse heterocycles from adducts thieme-connect.comnih.gov |

Microwave-assisted organic synthesis (MAOS) has become a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods. researchgate.netmdpi.com These benefits include dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity. researchgate.netijpsonline.com The rapid, uniform heating provided by microwave irradiation can activate specific reaction sites and facilitate processes under solvent-free or low-solvent conditions, aligning with the principles of green chemistry. researchgate.netmdpi.com

For the synthesis of oxazole derivatives, MAOS has proven highly effective. A highly efficient two-component [3+2] cycloaddition between substituted aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) under microwave irradiation can produce 5-substituted oxazoles in excellent yields within minutes. nih.gov The reaction conditions, such as the amount of base used, can be fine-tuned to selectively produce either oxazoles or oxazoline (B21484) intermediates. nih.gov This methodology is robust, scalable, and often allows for non-chromatographic purification. nih.gov The application of microwave heating has been shown to significantly accelerate oxazole formation compared to traditional thermal methods, demonstrating its efficiency. mdpi.com

Table 3: Advantages of Microwave-Assisted Oxazole Synthesis

Advantage Description Reference
Accelerated Reactions Reaction times are reduced from hours to minutes. researchgate.netevitachem.com researchgate.netevitachem.com
Higher Yields Improved efficiency and localized heating lead to better product yields. researchgate.net researchgate.net
Enhanced Selectivity Controlled heating can favor the formation of a specific product. mdpi.comnih.gov mdpi.comnih.gov

| Green Chemistry | Reduces energy consumption and the need for organic solvents. researchgate.netmdpi.com | researchgate.netmdpi.com |

Advanced Precursor Synthesis Strategies for 5-Methoxyoxazoles

The synthesis of advanced precursors is a strategic alternative to direct ring construction. This approach focuses on creating a functionalized 5-methoxyoxazole core that can be elaborated in subsequent steps.

Directed metalation is a powerful strategy for regioselective functionalization of aromatic and heterocyclic rings. wikipedia.orgbaranlab.org The process utilizes a directing metalation group (DMG), typically a Lewis basic functional group, which coordinates to an organolithium reagent. This coordination facilitates the deprotonation of the nearest (ortho) proton, generating a lithiated intermediate that can be trapped by an electrophile. wikipedia.orgbaranlab.org

In the context of 5-methoxyoxazoles, the methoxy group at the C5 position can act as a DMG. Research has shown that 5-methoxy-2-phenyloxazole can be selectively deprotonated at the C4 position using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in THF at low temperatures (e.g., -78 °C). researchgate.net This generates a 5-methoxy-2-phenyloxazol-4-yllithium intermediate. researchgate.net

While this lithiated species was found to be generally unreactive toward alkylating agents, it successfully reacted with certain electrophiles. researchgate.net For instance, methylation was achieved using methyl iodide in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA), and additions to aldehydes like benzaldehyde (B42025) were also successful. researchgate.net This directed metalation approach provides a precise method for introducing substituents at the C4 position, which is essential for synthesizing precursors to C4-carboxamide derivatives.

Table 4: Reactivity of 5-Methoxy-2-phenyloxazol-4-yllithium with Electrophiles

Electrophile Additive Outcome Reference
D₂O None Successful deuteration (88% yield) researchgate.net
Methyl Iodide TMEDA Successful methylation (63% yield) researchgate.net
Benzaldehyde None Successful addition researchgate.net

Theoretical and Computational Chemistry Investigations of 5 Methoxyoxazole 4 Carboxamide Systems

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations have been instrumental in elucidating the mechanistic pathways of reactions involving 5-Methoxyoxazole-4-carboxamide. By modeling the potential energy surface, researchers can identify transition states, intermediates, and the energetic barriers that govern the reaction, providing a level of detail often inaccessible through experimental methods alone.

High-Level Computational Studies of the Cornforth Rearrangement (e.g., MINDO/3 calculations)

A significant focus of computational work on this compound has been the study of its thermal rearrangement, a classic example of the Cornforth rearrangement. Early yet powerful semi-empirical methods, such as MINDO/3 (Modified Intermediate Neglect of Differential Overlap), have been employed to model this reaction.

A key study utilized MINDO/3 calculations to investigate the thermal rearrangement of this compound to methyl 5-aminooxazole-4-carboxylate. The calculations revealed that the reaction proceeds through a fascinating and unusual intermediate for which a conventional classical structure cannot be readily drawn. This intermediate is a key species in the transformation, and its characterization was a significant outcome of the computational work. The results from these MINDO/3 calculations were found to be in good agreement with the available experimental evidence for such rearrangements, validating the computational approach and the mechanistic insights derived from it. acs.org

Exploration of Transition States and Reaction Energetics

The exploration of transition states and reaction energetics is a cornerstone of mechanistic computational chemistry. In the context of the Cornforth rearrangement of this compound, computational studies have focused on identifying the geometry and energy of the transition state connecting the reactant to the intermediate and the subsequent transition state leading to the product.

The study of the rates of Cornforth rearrangements in related 2-aryl-5-methoxyoxazole-4-carboxylic amides has provided insights into the nature of the transition state. These studies suggest that a small positive charge develops at the C2 position of the oxazole (B20620) ring in the transition state. Conversely, a small negative charge appears to develop in the amide portion of the molecule. Furthermore, the effect of solvent polarity on the reaction rate indicates that the transition state is not highly polar. This suggests that either the transition state occurs early in the reaction coordinate, or the open-chain intermediate is less polar than what a simple zwitterionic structure would imply. youtube.com

The mechanism is understood to begin with a thermal pericyclic ring opening to form a nitrile ylide intermediate. wikipedia.orgresearchgate.net The stability of this intermediate, which can be represented by several resonance structures, is crucial in determining the reaction's outcome. If the resonance contributor that leads back to the starting material is the most stable, the rearrangement will not proceed efficiently. Therefore, the relative energies of the starting material, the intermediate, the transition states, and the final product dictate the feasibility of the rearrangement. wikipedia.org

Electronic Structure and Reactivity Predictions

Understanding the electronic structure of this compound is key to predicting its reactivity. Computational methods allow for the detailed analysis of molecular orbitals and charge distribution, which in turn helps in identifying the most probable sites for chemical reactions.

Analysis of Molecular Orbitals and Charge Distribution

The electronic behavior of oxazole derivatives is governed by the distribution of electrons within their molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they represent the frontier orbitals involved in chemical reactions.

For the parent oxazole ring, all atoms are sp² hybridized and the ring is planar. There are six π-electrons (three from the carbon atoms, one from the nitrogen, and two from the oxygen), making it an aromatic system. However, the high electronegativity of the oxygen atom leads to a less effective delocalization of the π-electrons compared to other five-membered aromatic heterocycles. nih.gov

In substituted oxazoles, the energies and localizations of the HOMO and LUMO are influenced by the nature of the substituents. For instance, in a related N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, DFT calculations have shown that the HOMO is primarily located on the benzimidazole (B57391) ring, while the LUMO is distributed over the oxazole and part of the benzimidazole rings. The energy of the HOMO is indicative of the molecule's ability to donate electrons, with higher HOMO energies suggesting a greater electron-donating capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity of a molecule; a smaller gap generally implies higher reactivity. chem-station.com

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. In general, for oxazole derivatives, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are often located around the nitrogen and oxygen atoms. Regions of positive potential, indicating susceptibility to nucleophilic attack, are typically found near the hydrogen atoms. researchgate.net

Prediction of Reactive Sites and Selectivity

Based on the analysis of its electronic structure, predictions can be made about the reactive sites of this compound. The oxazole ring itself exhibits a specific pattern of reactivity.

Electrophilic substitution on the oxazole ring generally occurs at the C5 position. However, the presence of an electron-donating group can activate the ring towards electrophilic attack. nih.gov Nucleophilic substitution is less common for the oxazole ring itself but can occur if leaving groups are present. The order of reactivity for halogen substitution is C2 > C4 > C5. nih.gov

The nitrogen atom at the 3-position is the site of protonation and N-alkylation due to the localization of the lone pair of electrons. nih.gov The acidity of the ring protons follows the order C2 > C5 > C4. wikipedia.org This suggests that the C2 proton is the most likely to be removed by a strong base.

Computational studies on various oxazole derivatives have been used to create predictive QSAR (Quantitative Structure-Activity Relationship) models. These models correlate the computed electronic and structural properties of the molecules with their biological activity, aiding in the design of new compounds with desired properties. semanticscholar.org

Conformational Analysis of this compound and its Intermediates

The three-dimensional structure and conformational flexibility of this compound and its reaction intermediates can significantly influence their reactivity and properties. Conformational analysis through computational methods helps to identify the most stable conformations and the energy barriers for rotation around single bonds.

Strategic Applications of 5 Methoxyoxazole 4 Carboxamide As a Building Block in Organic Synthesis Research

Precursor for Complex Heterocyclic Scaffolds

The oxazole (B20620) ring system of 5-methoxyoxazole-4-carboxamide serves as a robust foundation for the elaboration of more complex heterocyclic structures. Its inherent reactivity and substitution pattern make it an ideal starting material for the synthesis of fused ring systems and intricate polycyclic architectures.

Synthesis of Oxazolo[5,4-d]pyrimidines and Related Fused Systems

A significant application of this compound lies in its conversion to oxazolo[5,4-d]pyrimidines. These fused heterocyclic systems are of considerable interest due to their structural similarity to purine bases, which are fundamental components of DNA and RNA. nih.govnih.gov This structural analogy has made oxazolo[5,4-d]pyrimidines a focal point in medicinal chemistry research, particularly in the development of anticancer agents. nih.govnih.gov

The synthesis of these fused systems can be achieved through cyclization reactions involving the pyrimidine ring being formed onto a pre-existing, appropriately substituted oxazole derivative. mdpi.com Derivatives of the oxazolo[5,4-d]pyrimidine system have been extensively researched for their potential biological activities. nih.govmdpi.comresearchgate.net For instance, certain derivatives have shown promise as anticancer, antiviral, and immunosuppressive agents by inhibiting various anti-apoptotic proteins. nih.gov The structural versatility of this scaffold allows for the introduction of various substituents, leading to compounds with tailored biological profiles. nih.govnih.gov

Construction of Spiro- and Polycyclic Architectures

While the primary focus has been on fused systems, the reactivity of the oxazole core also lends itself to the construction of spirocyclic and other polycyclic architectures. Spiro compounds, characterized by two rings connected at a single carbon atom, are of growing interest in drug discovery due to their three-dimensional nature, which can lead to improved target selectivity and physicochemical properties. The synthesis of a novel spiro-heterocyclic compound, N-(4-(aminosulfinyl) phenyl)-2-oxo-2H3′H-spiro [acenaphthylene-12′- nih.govresearchgate.netnih.gov thiadiazole]-5′-carboxamide, highlights the potential for creating complex spiro-fused systems with significant biological activity. mdpi.com

Role in the Synthesis of Biologically Relevant Molecular Motifs

Beyond its use in constructing complex ring systems, this compound and related 5-methoxyoxazoles are instrumental in the synthesis of crucial molecular motifs that are prevalent in natural products and pharmaceutically active compounds.

Stereoselective Synthesis of α-Amino β-Hydroxy Carboxylic Acid Derivatives

A notable application of 5-methoxyoxazoles is in the stereoselective synthesis of α-amino β-hydroxy carboxylic acid derivatives. nih.gov These structural units are key components of numerous biologically active molecules, including amino sugars, antibiotics, and enzyme inhibitors. A photoaldol reaction initiated by the photocycloaddition of aldehydes to 5-methoxyoxazoles provides a novel route to these valuable compounds. nih.gov This method has demonstrated high yields and excellent diastereoselectivity, particularly in the formation of erythro isomers. nih.gov The resulting N-acetyl α-amino-β-hydroxy esters can be further transformed into other important derivatives, showcasing the versatility of this synthetic strategy. nih.gov

Pathways to α,β-Dehydroamino Acids and their Analogues

α,β-Dehydroamino acids are non-proteinogenic amino acids characterized by a double bond between the α and β carbons. They are found in a variety of natural products and are valuable precursors for the synthesis of other unnatural amino acids. rsc.org The hydrolysis of cycloadducts derived from the photocycloaddition of 5-methoxyoxazoles can lead to the formation of Z-didehydro α-amino acids. nih.gov This provides a synthetic pathway to these important building blocks, which are utilized in the construction of peptides with constrained conformations and unique biological activities. nih.gov

Utility in the Design and Synthesis of Potential Enzyme Inhibitor Scaffolds (e.g., GSK-3 inhibitors, CDPK1 inhibitors for research purposes)

The oxazole-4-carboxamide (B1321646) scaffold is a privileged structure in the design of enzyme inhibitors. Its ability to participate in key hydrogen bonding interactions and serve as a rigid core for the attachment of various functional groups makes it an attractive starting point for inhibitor design.

GSK-3 Inhibitors: Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase implicated in a range of diseases, including bipolar disorder and Alzheimer's disease. nih.govmdpi.com 5-Aryl-4-carboxamide-1,3-oxazoles have been identified as a novel, potent, and selective series of GSK-3 inhibitors. nih.gov Optimization of this series has led to the development of compounds with cellular activity and the ability to permeate the brain, a crucial property for treating central nervous system disorders. nih.gov The research in this area has produced inhibitors with IC₅₀ values in the micromolar and even nanomolar range, demonstrating the potential of this scaffold in developing effective therapeutic agents. nih.gov

Compound TypeTargetKey Findings
5-Aryl-4-carboxamide-1,3-oxazolesGSK-3Novel, potent, and selective inhibitors with cellular activity and brain permeability. nih.gov
1-(4-aminofurazan-3-yl)-5-dialkylaminomethyl-1H- nih.govmdpi.comnih.govtriazole-4-carboxylic acid derivativesGSK-3ATP competitive inhibitors with good cell permeability and ability to modulate glycogen metabolism. nih.gov
5-[(Heteroaryl)methylene]hydantoinsGSK-3βModerate inhibitors that bind to the ATP binding domain. mdpi.com

CDPK1 Inhibitors for Research Purposes: Calcium-dependent protein kinase 1 (CDPK1) is an essential enzyme in various protozoan parasites, including Toxoplasma gondii, the causative agent of toxoplasmosis. The development of selective inhibitors for CDPK1 is a key strategy in the search for new anti-parasitic drugs. While direct synthesis from this compound is not explicitly detailed in the provided context, the structural motifs present in potent CDPK1 inhibitors, such as quinoline carboxamides, share similarities with the oxazole-4-carboxamide core. nih.gov The strategic design of heterocyclic scaffolds is crucial for modulating binding to the enzyme's active site, and the principles learned from oxazole-based inhibitor design can inform the development of novel CDPK1 inhibitors. nih.gov

Inhibitor ScaffoldTargetSignificance
Imidazo[1,5-a]pyrazineTgCDPK1Potent inhibitors that effectively block parasite growth in cells. nih.gov
Quinoline carboxamideTgCDPK1Provides key insights for optimizing derivatives by assessing how substituents modulate binding. nih.gov
Pyrrolo[2,3-d]pyrimidineTgCDPK1A known scaffold for potent CDPK1 inhibition. nih.gov

Intermediacy in the Synthesis of Purine Precursors

The synthesis of purines and their precursors is a cornerstone of medicinal and biological chemistry. The established de novo purine biosynthesis pathway involves the construction of the purine ring system from simpler molecules, with key intermediates being derivatives of aminoimidazole carboxamide ribotide (AICAR). nih.govmdpi.com

While the direct conversion of this compound to purine precursors is not detailed in the available literature, the structural similarity of the oxazole ring to the imidazole ring present in purine precursors suggests a hypothetical synthetic route. Such a transformation would likely involve a ring-opening of the oxazole, followed by rearrangement and subsequent cyclization with an appropriate nitrogen source to form the imidazole portion of the purine ring. However, specific reagents, reaction conditions, and yields for such a transformation involving this compound are not documented.

General synthetic routes to purines often start from substituted imidazole or pyrimidine precursors. mdpi.com The transformation of an oxazole to an imidazole is a known chemical conversion, which could theoretically be applied to this compound to generate a suitable purine precursor.

Table 1: Key Intermediates in De Novo Purine Biosynthesis

IntermediateFull NameRole in Pathway
PRPPPhosphoribosyl pyrophosphateStarting ribose phosphate donor youtube.com
IMPInosine monophosphateFirst fully formed purine nucleotide youtube.com
AICAR5-Aminoimidazole-4-carboxamide ribotidePrecursor to IMP nih.govmdpi.com

Development of Novel Synthetic Reagents and Catalysts from Oxazole Derivatives

Oxazole derivatives are widely recognized for their utility in the development of novel synthetic reagents and catalysts, particularly as ligands in asymmetric catalysis. The nitrogen and oxygen atoms within the oxazole ring can effectively coordinate with various transition metals, influencing the reactivity and selectivity of catalytic processes. alfachemic.comtandfonline.com

Oxazoline (B21484) ligands, which are structurally related to oxazoles, have been extensively studied and successfully applied in a multitude of asymmetric reactions. bldpharm.comrsc.orgnih.govacs.org These ligands are valued for their modular nature, allowing for fine-tuning of steric and electronic properties to achieve high enantioselectivity.

While specific applications of this compound as a ligand or catalyst are not explicitly reported, its structure suggests potential for such applications. The methoxy (B1213986) and carboxamide functional groups could be modified to create bidentate or tridentate ligands capable of coordinating with metal centers. For instance, the carboxamide nitrogen could potentially participate in metal binding.

Vanadium complexes with oxazole-containing ligands have been shown to be active catalysts in polymerization reactions. mdpi.com This demonstrates the potential of the oxazole motif to support catalytic activity. Furthermore, the development of efficient and environmentally friendly catalytic systems for the synthesis of oxazole derivatives themselves is an active area of research. researchgate.net

Table 2: General Applications of Oxazole Derivatives in Catalysis

Application AreaType of Oxazole DerivativeMetal
Asymmetric Allylic AlkylationChiral Oxazoline LigandsPalladium nih.gov
Asymmetric HydrogenationChiral Oxazoline LigandsIridium, Rhodium
PolymerizationOxazole-containing LigandsVanadium mdpi.com
C-H ArylationOxazole substratesPalladium organic-chemistry.org

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation in 5 Methoxyoxazole 4 Carboxamide Research

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For 5-Methoxyoxazole-4-carboxamide (C₅H₆N₂O₃), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculated mass serves as a benchmark for comparison with the experimentally determined value.

Table 1: Theoretical and Expected Experimental Mass Data for this compound

Ion Species Theoretical m/z
[M+H]⁺ 143.0451
[M+Na]⁺ 165.0270

Note: The data in this table is theoretical and serves as a reference for expected HRMS results.

The high-resolution mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule ([M+H]⁺) at approximately m/z 143.0451. The observation of this mass with a high degree of accuracy (typically within 5 ppm) would provide strong evidence for the elemental composition of C₅H₆N₂O₃, thereby confirming the molecular formula of this compound.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed atomic connectivity and spatial arrangement of a molecule in solution. For this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a comprehensive structural assignment.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 500 MHz)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~8.15 s 1H H2 (oxazole ring)
~7.80 br s 1H -NH₂ (amide)
~7.65 br s 1H -NH₂ (amide)

Note: The data in this table is predicted based on the analysis of similar structures and general NMR principles.

Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 125 MHz)

Chemical Shift (δ) ppm Assignment
~165.0 C=O (amide)
~160.0 C5 (oxazole ring)
~145.0 C2 (oxazole ring)
~120.0 C4 (oxazole ring)

Note: The data in this table is predicted based on the analysis of similar structures and general NMR principles.

The ¹H NMR spectrum is expected to show a singlet for the methoxy (B1213986) protons, two broad singlets for the amide protons (which may exchange with deuterium (B1214612) in D₂O), and a downfield singlet for the proton at the 2-position of the oxazole (B20620) ring. The ¹³C NMR spectrum would display signals for the five distinct carbon atoms, including the carbonyl carbon of the amide, the three carbons of the oxazole ring, and the methoxy carbon.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule due to the lack of proton-proton coupling, as all protons are expected to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms. For instance, the signal at ~4.10 ppm would correlate with the carbon signal at ~60.0 ppm, confirming the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. Expected correlations would include:

The methoxy protons (~4.10 ppm) to the C5 of the oxazole ring (~160.0 ppm).

The H2 proton (~8.15 ppm) to C4 (~120.0 ppm) and C5 (~160.0 ppm) of the oxazole ring.

The amide protons (~7.80 and ~7.65 ppm) to the amide carbonyl carbon (~165.0 ppm) and the C4 of the oxazole ring (~120.0 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could show a correlation between the methoxy protons and the H2 proton, providing information about the preferred conformation of the methoxy group relative to the oxazole ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 4: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3200 N-H stretch Amide (-NH₂)
3100-3000 C-H stretch Aromatic C-H (oxazole)
2950-2850 C-H stretch Aliphatic C-H (-OCH₃)
~1680 C=O stretch Amide I band
~1600 N-H bend Amide II band
1580-1400 C=N and C=C stretch Oxazole ring

Note: The data in this table represents typical wavenumber ranges for the indicated functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amide, the C=O stretching of the amide (Amide I band), and the N-H bending of the amide (Amide II band). Additionally, absorptions corresponding to the C-H stretches of the oxazole ring and the methoxy group, as well as the C=N and C=C stretching vibrations of the oxazole ring and the C-O stretching of the methoxy group, would be anticipated.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would yield a detailed structural model. This model would confirm the planar structure of the oxazole ring and provide precise measurements of the bond lengths and angles within the molecule. Furthermore, it would reveal the conformation of the methoxy and carboxamide substituents relative to the ring in the solid state. The crystal packing would also be elucidated, showing any intermolecular hydrogen bonding involving the amide group, which would be crucial for understanding its solid-state properties.

Table 5: List of Compounds Mentioned

Compound Name

Future Research Trajectories and Unexplored Avenues for 5 Methoxyoxazole 4 Carboxamide

Development of Novel Asymmetric Synthetic Methodologies Utilizing Chiral Auxiliaries or Catalysis

The synthesis of chiral derivatives of the oxazole (B20620) scaffold is an area of growing interest. Future work on 5-Methoxyoxazole-4-carboxamide could involve the development of asymmetric synthetic routes to introduce stereocenters with high enantiomeric purity. One promising avenue is the use of chiral auxiliaries, which can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction, and subsequently removed.

Another approach involves asymmetric catalysis, employing chiral metal complexes or organocatalysts to control the stereoselectivity of reactions. For instance, a cinchona alkaloid squaramide has been used as a catalyst in asymmetric Ugi-type reactions to access chiral oxazole-substituted tetrahydroisoquinolines. aip.org Similarly, research into novel chiral oxazolyl alanine derivatives could pave the way for new trifunctional oxazoles. ijpsonline.com The application of these principles could lead to the synthesis of enantiomerically enriched analogs of this compound, which is crucial for studying stereospecific interactions in biological systems.

Investigation of Uncatalyzed and Green Chemistry Approaches for its Synthesis and Transformations

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. ijpsonline.comijpsonline.com Future research should focus on developing green synthetic methods for this compound that minimize waste, reduce energy consumption, and avoid hazardous reagents. ijpsonline.comijpsonline.comresearchgate.net

Uncatalyzed reactions, or those using eco-friendly catalysts, are a key component of green chemistry. kthmcollege.ac.in Methodologies such as microwave-assisted synthesis and ultrasonication have been shown to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy input. ijpsonline.comresearchgate.net For example, microwave irradiation has been successfully used in the synthesis of 5-substituted oxazoles from aldehydes and TosMIC. acs.org The use of greener solvents like water, ethanol, or ionic liquids, as well as catalyst-free conditions, represents another important direction. ijpsonline.comkthmcollege.ac.in For instance, an improvement of the Van Leusen reaction has been demonstrated in water with the aid of β-cyclodextrin. tandfonline.com Adopting such approaches for the synthesis and modification of this compound would enhance the environmental profile of its production.

Green Synthesis TechniquePotential Advantages for this compound Synthesis
Microwave-Assisted Synthesis Increased reaction rates, higher yields, reduced energy consumption. ijpsonline.com
Ultrasonication Shorter reaction times, mild reaction conditions, high yields. ijpsonline.com
Use of Green Solvents (e.g., water, ethanol) Reduced toxicity and environmental impact, potential for simplified workup. kthmcollege.ac.in
Catalyst-Free Reactions Avoids use of toxic or expensive catalysts, simplifies purification. kthmcollege.ac.in

Exploration of New Reactivity Modes and Pericyclic Reactions

The oxazole ring is a versatile heterocyclic system with a rich reaction chemistry. While electrophilic and nucleophilic substitutions are known, further exploration of its reactivity is warranted. tandfonline.comwikipedia.orgpharmaguideline.com The oxazole ring can act as a diene in Diels-Alder reactions, a powerful tool for constructing complex polycyclic systems, including pyridine derivatives. tandfonline.comwikipedia.orgpharmaguideline.com Investigating the participation of this compound in such pericyclic reactions could open pathways to novel molecular scaffolds. The electron-donating methoxy (B1213986) group at the C5 position is expected to influence the ring's reactivity in electrophilic aromatic substitution. wikipedia.org

Furthermore, exploring cycloaddition reactions beyond the Diels-Alder reaction could yield new heterocyclic frameworks. pharmaguideline.com The unique electronic nature of the oxazole ring, influenced by the methoxy and carboxamide substituents, may enable novel, currently unexplored, transformation pathways.

Computational Design and Predictive Modeling for Novel Derivatives and Reactions

Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules. In silico methods can be employed to design novel derivatives of this compound with desired properties. jcchems.com Molecular docking studies, for example, can predict the binding affinity of designed compounds to biological targets, helping to prioritize synthetic efforts. jcchems.comnih.gov

Predictive modeling can also be used to explore the reactivity and potential reaction pathways for this compound. By calculating transition state energies and reaction profiles, computational models can guide the development of new synthetic methods and predict the feasibility of unexplored reactions. This approach can save significant experimental time and resources by focusing on the most promising synthetic targets and conditions. jcchems.com Quantitative Structure-Activity Relationship (QSAR) models have also been developed for oxazole derivatives to predict their biological activity. researchgate.net

Computational MethodApplication in this compound Research
Molecular Docking Predict binding modes and affinities of novel derivatives to target proteins. jcchems.comnih.gov
QSAR Modeling Predict biological activity based on molecular structure. researchgate.net
Reaction Pathway Modeling Predict feasibility and outcomes of new synthetic reactions.
In Silico ADME/Tox Prediction Evaluate physicochemical properties, drug-likeness, and potential toxicity of new derivatives. jcchems.com

Integration into Automated Synthesis and Flow Chemistry Platforms

To accelerate the synthesis and screening of derivatives, the integration of synthetic routes for this compound into automated platforms is a key future direction. Flow chemistry, in particular, offers significant advantages over traditional batch synthesis, including improved safety, reproducibility, scalability, and the ability to telescope multiple reaction steps. durham.ac.ukuc.ptsyrris.comspringerprofessional.de

Developing a continuous-flow process for the synthesis of the oxazole core and its subsequent functionalization would enable the rapid generation of a library of analogs. durham.ac.ukuc.pt This approach is highly amenable to automation, allowing for high-throughput synthesis and optimization of reaction conditions. syrris.com The ability to quickly synthesize and test a wide array of derivatives is crucial for efficient lead optimization in drug discovery programs. syrris.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Methoxyoxazole-4-carboxamide?

  • Methodology : The compound can be synthesized via the Bischler-Napieralski reaction using tyrosine or m-tyrosine derivatives. Key steps include cyclodehydration of amide intermediates under controlled conditions (e.g., POCl₃ or PCl₅). Reaction optimization requires monitoring temperature (typically 80–100°C) and solvent choice (e.g., toluene or dichloroethane) to minimize side reactions .
  • Characterization : Confirm purity via HPLC and structural identity using HRMS (EI, 70 eV). Reported HRMS data for related oxazole derivatives include calculated/experimental values (e.g., C₁₈H₁₇NO₃: calc. 295.3, exp. 295.1) .

Q. How is the structural integrity of this compound validated experimentally?

  • Techniques : Single-crystal X-ray diffraction provides definitive proof of molecular geometry. For example, crystallographic studies of analogous compounds (e.g., 5-Methylisoxazole-4-carboxylic acid) reveal intramolecular C–H⋯O interactions and hydrogen-bonded chain structures .
  • Spectroscopy : Use 1H^1H-NMR to verify methoxy and carboxamide proton signals. Compare chemical shifts with structurally similar oxazoles (e.g., δ 3.8–4.2 ppm for methoxy groups) .

Q. What are the stability considerations for this compound under varying conditions?

  • Thermal Stability : Above 90°C, the compound undergoes Cornforth rearrangement to methyl 5-aminooxazole-4-carboxylate. Stability studies should include differential scanning calorimetry (DSC) to identify decomposition thresholds .
  • Storage : Store in dry, dark environments at 0–6°C to prevent hydrolysis or photodegradation. Stability data for related oxazoles suggest shelf lives >12 months under inert atmospheres .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

  • Approach : Apply semi-empirical MO theories (e.g., MINDO/3) to calculate thermodynamic stability. For instance, this compound is ~6 kcal/mol less stable than its rearranged product, methyl 5-aminooxazole-4-carboxylate .
  • DFT Studies : Model transition states for rearrangement pathways using Gaussian or ORCA software. Compare activation energies with experimental Arrhenius parameters .

Q. How should contradictory data on reaction yields or byproducts be resolved?

  • Case Study : If thermal degradation during synthesis conflicts with reported yields, employ real-time monitoring (e.g., in-situ FTIR or Raman spectroscopy) to detect intermediates. Adjust reaction time/temperature gradients to suppress side reactions .
  • Data Reconciliation : Cross-validate results using orthogonal techniques (e.g., LC-MS for byproduct identification) and consult literature on analogous oxazole systems .

Q. What experimental designs are suitable for evaluating the biological activity of this compound derivatives?

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays. For example, triazole-carboxamide analogs are tested for anti-inflammatory activity via COX-2 inhibition .
  • In Vivo Models : Use rodent studies to assess pharmacokinetics (e.g., bioavailability, half-life). Dose optimization requires balancing solubility (via co-solvents like PEG 400) and toxicity thresholds .

Q. How does the electronic nature of substituents influence the reactivity of oxazole-carboxamide derivatives?

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro or chloro) at the 4-position increase electrophilicity, enhancing nucleophilic substitution reactivity. Hammett σ constants can correlate substituent effects with reaction rates .
  • Synthetic Modifications : Introduce methyl or methoxy groups to study steric vs. electronic contributions. Monitor regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.